molecular formula C10H17NO3 B13066432 (1S,3S,5R,6S)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-6-yl acetate acetate

(1S,3S,5R,6S)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-6-yl acetate acetate

Cat. No.: B13066432
M. Wt: 199.25 g/mol
InChI Key: AEVQETQLKSVJET-IZJGZUANSA-N
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Description

This compound is a bicyclic tropane alkaloid derivative with a stereochemically defined 8-azabicyclo[3.2.1]octane core. The structure includes:

  • A hydroxyl group at the 3-position.
  • An acetate ester at the 6-position.
  • A methyl group on the nitrogen atom (8-methyl substitution).
  • Two acetate groups (as indicated by "acetate acetate" in the name, likely a typographical duplication or a formulation artifact) .

Its molecular formula is C₁₃H₂₁NO₅ (assuming duplication of "acetate" is an error; otherwise, C₁₅H₂₃NO₆). The bicyclic framework imports rigidity, influencing receptor binding and metabolic stability. Crystallographic studies on similar compounds (e.g., ) confirm chair and envelope conformations in the fused piperidine-pyrrolidine system, critical for pharmacological activity .

Properties

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

IUPAC Name

[(1S,3S,5R)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-6-yl] acetate

InChI

InChI=1S/C10H17NO3/c1-6(12)14-10-4-7-3-8(13)5-9(10)11(7)2/h7-10,13H,3-5H2,1-2H3/t7-,8-,9+,10?/m0/s1

InChI Key

AEVQETQLKSVJET-IZJGZUANSA-N

Isomeric SMILES

CC(=O)OC1C[C@@H]2C[C@@H](C[C@H]1N2C)O

Canonical SMILES

CC(=O)OC1CC2CC(CC1N2C)O

Origin of Product

United States

Preparation Methods

Formation of the Azabicyclic Core

The bicyclic ring system is typically constructed via intramolecular cyclization strategies starting from acyclic or monocyclic precursors that already contain nitrogen functionality. Two main approaches are reported:

  • Lactam Activation and Cyclization:
    Starting from a ketone-lactam intermediate, silyl enol ethers are formed by treatment with silyl triflates (e.g., TBDMSOTf or TMSOTf) and a base like triethylamine at low temperatures (0 °C). The silyl enol ethers then undergo cyclization upon activation with triflic anhydride (Tf2O) in the presence of Lewis acids such as ZnCl2 or ZnBr2 at −78 °C, followed by warming to room temperature. This sequence enables the formation of the bicyclic scaffold with controlled stereochemistry (yields around 23–30%).

  • Enantioselective Construction from Acyclic Precursors:
    Enantioselective synthetic routes build the bicyclic core from acyclic starting materials bearing the necessary stereochemical information. These methods often rely on asymmetric catalysis or chiral auxiliaries to induce the desired stereochemistry during ring closure steps.

Introduction of Hydroxyl and Acetate Groups

  • The hydroxyl group at the 3-position and the acetate groups are introduced through selective functional group transformations after the bicyclic core is formed.
  • Acetylation of hydroxyl groups is typically performed using acetic anhydride or acetyl chloride under mild conditions to avoid racemization.
  • Etherification or esterification reactions may be employed to install acetate moieties, often requiring careful control of reaction conditions (temperature, pH) to maintain stereochemical integrity.

Detailed Preparation Method (Stepwise)

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Formation of silyl enol ether Ketone-lactam + TBDMSOTf or TMSOTf + Et3N at 0 °C Formation of silyl enol ether intermediates, regioisomer ratio determined by 1H NMR
2 Lactam activation & cyclization Tf2O + ZnCl2 or ZnBr2 + 2,6-tert-butyl-4-methylpyridine at −78 °C to rt Intramolecular cyclization to form bicyclic azabicyclo[3.2.1]octane core with stereocontrol
3 Hydroxyl group introduction Selective reduction or hydroxylation methods Installation of 3-hydroxy substituent on bicyclic ring, preserving stereochemistry
4 Acetylation Acetic anhydride or acetyl chloride, mild base or acid catalyst Formation of acetate esters at hydroxyl positions, yielding diacetate derivative
5 Purification Flash chromatography, recrystallization Isolation of pure (1S,3S,5R,6S)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-6-yl acetate acetate

Research Findings and Optimization

  • The use of silyl enol ethers and lactam activation enables high regio- and stereoselectivity in ring formation, critical for obtaining the correct stereoisomer.
  • Lewis acid choice (ZnCl2 vs ZnBr2) and temperature control during cyclization strongly influence yield and stereochemical outcome.
  • Enantioselective methods employing chiral catalysts or auxiliaries facilitate the preparation of optically pure bicyclic cores, which is essential for biological activity.
  • Functional group transformations to install hydroxyl and acetate groups require mild conditions to avoid epimerization or decomposition.

Data Summary Table of Preparation Parameters

Parameter Typical Conditions/Values Comments
Starting material Ketone-lactam intermediate Prepared or commercially available
Silylating agent TBDMSOTf or TMSOTf (2 equiv) At 0 °C, with Et3N base
Cyclization activator Triflic anhydride (Tf2O), 1.2 equiv −78 °C to room temperature
Lewis acid ZnCl2 or ZnBr2 (1 equiv) Enhances cyclization efficiency
Base during cyclization 2,6-tert-butyl-4-methylpyridine Sterically hindered base to avoid side reactions
Hydroxylation method Selective reduction or hydroxylation Stereospecific introduction of hydroxyl
Acetylation reagent Acetic anhydride or acetyl chloride Mild conditions to preserve stereochemistry
Purification technique Flash chromatography on silica gel Ensures high purity of final compound
Yield 23–30% (cyclization step) Overall yield depends on subsequent steps

Chemical Reactions Analysis

Types of Reactions: (1S,3S,5R,6S)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-6-yl acetate acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for different applications.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like sodium methoxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield ketones or carboxylic acids, while reduction reactions typically produce alcohols or amines.

Scientific Research Applications

The compound's bicyclic framework incorporates a nitrogen atom within a cyclohexane-like structure, which is characteristic of many biologically active molecules. This configuration is crucial for its biological activities and interactions.

Pharmacological Potential

Anticholinergic Activity : The compound exhibits structural similarities with known anticholinergic agents, suggesting potential applications in treating conditions like motion sickness and muscle spasms .

Neuroprotective Effects : Research indicates that it may modulate neurotransmitter systems, providing a basis for exploring its use in neurodegenerative diseases such as Alzheimer's .

Analgesic Properties : Some derivatives of this compound have shown promise in pain management studies, indicating its potential utility in developing new analgesic medications.

Interaction Studies

Research has focused on how (1S,3S,5R,6S)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-6-yl acetate acetate interacts with biological targets:

  • Receptor Binding : Studies have demonstrated its binding affinity to various receptors involved in neurotransmission.
  • Enzyme Inhibition : In vitro assays have assessed its ability to inhibit specific enzymes linked to metabolic pathways.

These studies are crucial for elucidating the compound's mechanism of action and therapeutic potential.

Mechanism of Action

The mechanism of action of (1S,3S,5R,6S)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-6-yl acetate acetate involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Stereochemical Variations

Compound Name Key Structural Features Molecular Formula Biological/Physicochemical Notes References
(6S)-6-Hydroxyhyoscyamine 6-hydroxy, 3-(3-hydroxy-2-phenylpropanoate) C₁₇H₂₃NO₅ Anticholinergic activity; similar tropane core but with a phenylpropanoate ester at C3. Higher lipophilicity compared to acetate derivatives.
(1R,3S,5R,6S)-8-Methyl-3-(4-methylphenylsulfonyloxy)-8-azabicyclo[3.2.1]octan-6-yl Acetate 3-(p-toluenesulfonyloxy), 6-acetoxy C₁₇H₂₃NO₅S Sulfonyloxy group enhances electrophilicity, making it a reactive intermediate in prodrug synthesis. Lower solubility in aqueous media due to hydrophobic tosyl group.
Anisodine Hydrobromide 3α-methoxy, 6β-hydroxy, diphenylacetate ester C₁₇H₂₁NO₅·HBr Used clinically for cerebrovascular disorders; methoxy group at C6 reduces metabolic oxidation compared to acetate. Bromide salt improves solubility.
(1S,3S,4R)-2-(tert-Butoxycarbonyl)-5-methylene-2-azabicyclo[2.2.2]octane-3-carboxylic Acid Bicyclo[2.2.2] core, tert-butoxycarbonyl (Boc) protection C₁₄H₂₁NO₄ Demonstrates how bicyclo[2.2.2] systems (vs. [3.2.1]) alter steric bulk and hydrogen-bonding capacity, reducing bioavailability.

Physicochemical Properties

  • Solubility: Acetate esters (e.g., target compound) generally exhibit higher aqueous solubility than phenylpropanoates or sulfonyloxy derivatives due to polar acetate groups.
  • Metabolic Stability : Methylation at N8 (as in the target compound) reduces hepatic N-demethylation rates compared to unmethylated analogs .
  • Conformational Rigidity : The 8-azabicyclo[3.2.1]octane core enforces a specific spatial arrangement, enhancing receptor selectivity over flexible open-chain analogs .

Biological Activity

The compound (1S,3S,5R,6S)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-6-yl acetate is a bicyclic alkaloid that exhibits significant biological activity across various pharmacological domains. This article delves into its biological properties, including structure-activity relationships (SAR), potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C13H19NO3C_{13}H_{19}NO_3, with a molecular weight of approximately 239.30 g/mol. The compound features a bicyclic structure that contributes to its unique biological activities.

PropertyValue
Molecular FormulaC13H19NO3
Molecular Weight239.30 g/mol
SMILES CodeCN1C2CC(CC1C(O)C2)OC(=O)C(CO)
InChIInChI=1S/C13H19NO3/c1-10(14)12-6-4-5-11(12)9(13)7-8-15/h4-5,9,12,14H,6-8H2,1H3/t10-,11-,12-/m0/s1

Pharmacological Effects

Research indicates that this compound possesses a range of biological activities:

  • Opioid Receptor Modulation : It has been studied for its interaction with opioid receptors, specifically as an antagonist at the kappa opioid receptor (KOR). This property suggests potential applications in pain management and substance abuse treatment .
  • Antibacterial Properties : Recent studies have shown that derivatives of this compound exhibit antibacterial activity against various strains of bacteria, including multidrug-resistant strains. The mechanism of action involves inhibition of bacterial topoisomerases, which are crucial for DNA replication and transcription .
  • Neuroprotective Effects : The compound's ability to cross the blood-brain barrier indicates potential neuroprotective effects, making it a candidate for treating neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The modification of the bicyclic structure has been explored to enhance potency and selectivity for specific biological targets. For instance:

  • N-substituents : Alterations in the N-substituents have led to increased selectivity for KOR and reduced side effects associated with mu-opioid receptor activation .

Table 2: SAR Findings

ModificationEffect on ActivityReference
CyclohexylureaIncreased KOR selectivity
Hydroxyl GroupEnhanced neuroprotective properties
Acetate GroupImproved solubility and absorption

Case Study 1: Opioid Receptor Antagonism

A study conducted by researchers examined the effects of various analogs of this compound on opioid receptors in vitro. The results demonstrated that certain modifications led to a significant increase in KOR antagonism while maintaining low affinity for mu receptors, suggesting a favorable profile for pain management without addiction risks .

Case Study 2: Antibacterial Efficacy

In another investigation, derivatives were tested against a panel of Gram-positive and Gram-negative bacteria. The results indicated that specific analogs exhibited minimum inhibitory concentrations (MICs) as low as 0.03125 μg/mL against resistant strains such as Staphylococcus aureus and Escherichia coli, highlighting their potential as novel antibacterial agents .

Q & A

Basic: What are the optimal synthetic routes for (1S,3S,5R,6S)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-6-yl acetate acetate?

Methodological Answer:
Synthesis typically involves multi-step processes, including:

  • Core Bicyclic Structure Formation : Use catalytic hydrogenation or cycloaddition reactions to construct the 8-azabicyclo[3.2.1]octane scaffold.
  • Stereochemical Control : Employ chiral auxiliaries or asymmetric catalysis to achieve the (1S,3S,5R,6S) configuration .
  • Esterification : Introduce the acetate group via acetylation of the hydroxyl moiety under mild conditions (e.g., acetic anhydride with DMAP catalysis).
  • Purification : Use column chromatography with chiral stationary phases to resolve stereoisomers, followed by recrystallization for purity .

Basic: How can researchers ensure stereochemical integrity during synthesis and characterization?

Methodological Answer:

  • Stereochemical Verification :
    • Chiral HPLC : Use columns like Chiralpak® IA/IB with hexane:isopropanol gradients to confirm enantiopurity .
    • X-ray Crystallography : Resolve absolute configuration by growing single crystals in polar solvents (e.g., ethanol/water mixtures) .
    • NMR Analysis : Compare coupling constants (e.g., 3JHH^3J_{HH}) with DFT-calculated values to validate stereochemistry .

Basic: What handling and storage precautions are critical for this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315/H319 hazards) .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols (H335 risk) .
  • Storage : Keep in airtight containers at 2–8°C under inert gas (argon/nitrogen) to prevent hydrolysis of the acetate group .

Advanced: Why do pharmacological studies report discrepancies in activity between stereoisomers?

Methodological Answer:

  • Structural Determinants :
    • Perform molecular docking (e.g., AutoDock Vina) to analyze binding affinity differences at target receptors (e.g., muscarinic acetylcholine receptors) .
    • Validate with radioligand displacement assays using 3H^3H-N-methylscopolamine to quantify stereoselective inhibition .
  • Metabolic Stability : Assess hepatic microsomal degradation rates; unstable isomers may show reduced in vivo efficacy despite in vitro potency .

Advanced: How to assess the environmental stability and degradation pathways of this compound?

Methodological Answer:

  • Photolysis Studies : Expose to UV light (λ = 254 nm) in aqueous solutions and monitor degradation via LC-MS to identify photoproducts .
  • Biodegradation Assays : Use OECD 301B guidelines with activated sludge to measure half-life under aerobic conditions .
  • Hydrolysis Kinetics : Conduct pH-dependent stability tests (pH 1–13) at 37°C, analyzing acetate cleavage via 1H^1H NMR .

Advanced: How to resolve contradictions between in vitro and in vivo pharmacological data?

Methodological Answer:

  • Pharmacokinetic Profiling :
    • Measure plasma protein binding (equilibrium dialysis) and blood-brain barrier penetration (PAMPA assay) to explain bioavailability gaps .
    • Use physiologically based pharmacokinetic (PBPK) modeling to predict tissue distribution and metabolite accumulation .
  • Advanced Models : Validate findings in 3D organ-on-a-chip systems mimicking target tissues (e.g., neuronal or hepatic models) .

Basic: What analytical techniques are recommended for purity assessment?

Methodological Answer:

  • HPLC-UV/ELSD : Use C18 columns (e.g., Waters XBridge™) with acetonitrile/water gradients (0.1% TFA) to quantify impurities (<0.1%) .
  • Mass Spectrometry (HRMS) : Confirm molecular formula via ESI-TOF (e.g., m/z 285.1478 for [M+H]+^+) .
  • Karl Fischer Titration : Determine residual water content (<0.5% w/w) to prevent ester hydrolysis during storage .

Advanced: What structural features govern receptor binding specificity?

Methodological Answer:

  • Computational Modeling : Perform QM/MM simulations (e.g., Gaussian 16) to map electrostatic interactions between the bicyclic core and receptor residues .
  • Mutagenesis Studies : Replace key amino acids (e.g., Tyr506 in mAChR3) and measure binding shifts via surface plasmon resonance (SPR) .
  • Conformational Analysis : Use variable-temperature NMR to correlate rotamer populations with activity trends .

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